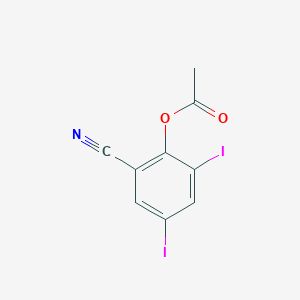

2-Cyano-4,6-diiodophenyl acetate

Description

2-Cyano-4,6-diiodophenyl acetate is an organic compound with the molecular formula C9H5I2NO2 It is characterized by the presence of cyano, diiodo, and acetate functional groups attached to a phenyl ring

Properties

Molecular Formula |

C9H5I2NO2 |

|---|---|

Molecular Weight |

412.95 g/mol |

IUPAC Name |

(2-cyano-4,6-diiodophenyl) acetate |

InChI |

InChI=1S/C9H5I2NO2/c1-5(13)14-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3 |

InChI Key |

VVKUWUSGLPWJFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)I)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4,6-diiodophenyl acetate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for 2-Cyano-4,6-diiodophenyl acetate may involve large-scale cyanoacetylation processes using optimized reaction conditions to ensure high yield and purity. These methods often employ solvent-free reactions or fusion techniques to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4,6-diiodophenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The diiodo groups on the phenyl ring can participate in nucleophilic substitution reactions.

Condensation Reactions: The cyano group can engage in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions to replace the diiodo groups.

Knoevenagel Condensation: This reaction typically involves the use of aldehydes and a base catalyst, such as piperidine, to form the condensation product.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phenyl acetates can be formed.

Condensation Products: The Knoevenagel condensation yields α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Cyano-4,6-diiodophenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4,6-diiodophenyl acetate involves its functional groups:

Cyano Group: The cyano group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.

Diiodo Groups:

Acetate Group: The acetate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

- 2-Cyano-4,6-dibromophenyl acetate

- 2-Cyano-4,6-dichlorophenyl acetate

- 2-Cyano-4,6-difluorophenyl acetate

Uniqueness

2-Cyano-4,6-diiodophenyl acetate is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, offering different synthetic possibilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.